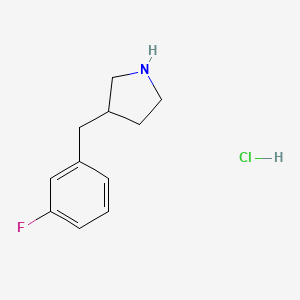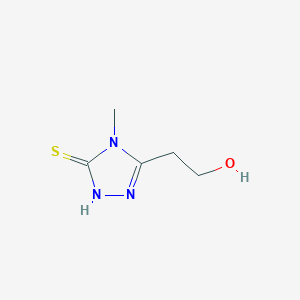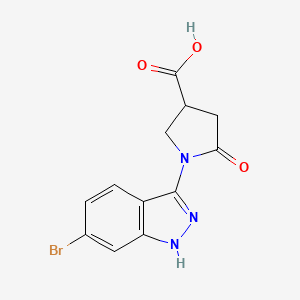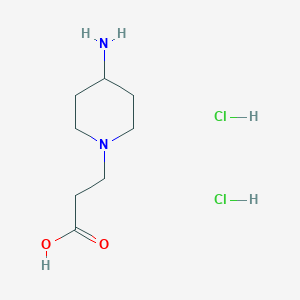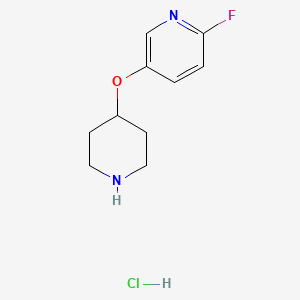
2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride
Übersicht
Beschreibung
“2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride” is a chemical compound with the molecular formula C10H14ClFN2O and a molecular weight of 232.68 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride” is 1S/C10H13FN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder in physical form . Its storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.Wissenschaftliche Forschungsanwendungen
- Scientific Field : Organic Chemistry and Drug Development
- Summary of the Application : “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride” is a chemical compound that has potential applications in medical research, environmental research, and industrial research. It may play a role in drug development, as it has shown promising results in preclinical studies.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this compound are not detailed in the available resources. However, the synthesis of similar fluorinated pyridines has been discussed in the literature . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the available resources. However, it’s mentioned that the compound has shown promising results in preclinical studies.
- Scientific Field : Fluorinated Pyridines Synthesis
- Summary of the Application : The compound is part of the fluoropyridines family, which have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application or Experimental Procedures : The synthesis of fluoropyridines, including “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride”, involves complex reactions such as the Umemoto reaction and Balts-Schiemann reaction . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the available resources. However, it’s mentioned that fluoropyridines, including “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride”, present a special interest as potential imaging agents for various biological applications .
- Scientific Field : Fluorinated Pyridines Synthesis
- Summary of the Application : The compound is part of the fluoropyridines family, which have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application or Experimental Procedures : The synthesis of fluoropyridines, including “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride”, involves complex reactions such as the Umemoto reaction and Balts-Schiemann reaction . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the available resources. However, it’s mentioned that fluoropyridines, including “2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride”, present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-fluoro-5-piperidin-4-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEKUNNRIOTVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(piperidin-4-yloxy)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



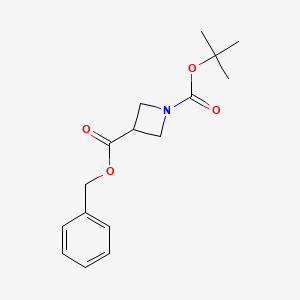
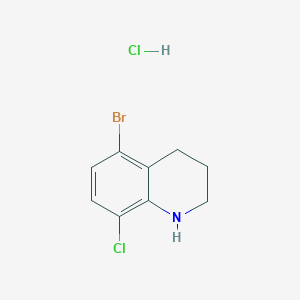
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)
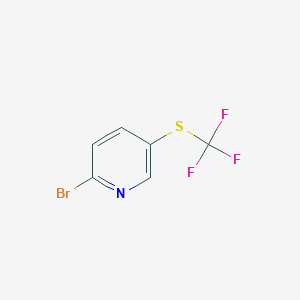
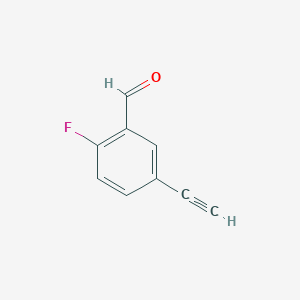
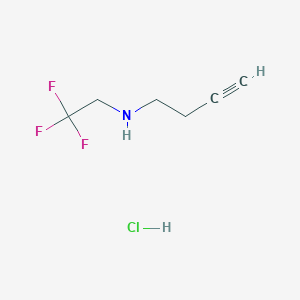
![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)
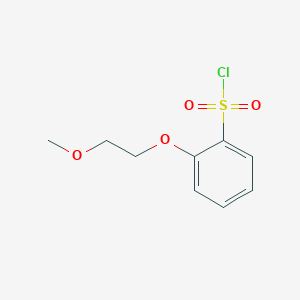
![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)
